Tiazofurin adenine dinucleotide is a synthetic nucleoside analogue that exhibits significant antineoplastic activity. It is primarily recognized for its role in inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This compound is metabolized intracellularly to form thiazole-4-carboxamide adenine dinucleotide, which is its active form and exhibits potent inhibitory effects on cancer cell proliferation. Tiazofurin adenine dinucleotide has garnered attention in cancer research due to its ability to disrupt nucleotide biosynthesis, making it a valuable candidate for therapeutic applications in oncology .
Tiazofurin adenine dinucleotide is derived from tiazofurin, a compound originally developed for antiviral and anticancer therapies. The synthesis of tiazofurin adenine dinucleotide involves enzymatic conversion processes that transform tiazofurin into its active nucleotide form within cellular environments .
This compound belongs to the class of nucleoside analogues and is categorized as an antimetabolite due to its mechanism of action, which interferes with nucleotide metabolism and ultimately inhibits cell proliferation in cancerous tissues.
The synthesis of tiazofurin adenine dinucleotide can be achieved through various methods, primarily involving enzymatic reactions. The initial step involves the phosphorylation of tiazofurin to form tiazofurin monophosphate. This reaction is catalyzed by nicotinamide/nicotinic acid mononucleotide adenylyltransferase, which facilitates the addition of an adenosine moiety to the monophosphate form .
Tiazofurin adenine dinucleotide features a unique molecular structure characterized by a thiazole ring linked to an adenine moiety via a ribose sugar. The structural formula can be represented as follows:
Tiazofurin adenine dinucleotide participates in several key chemical reactions:
The mechanism of action for tiazofurin adenine dinucleotide centers on its metabolic conversion into thiazole-4-carboxamide adenine dinucleotide within cells. This active metabolite inhibits inosine monophosphate dehydrogenase, thereby disrupting the synthesis of guanine nucleotides. The inhibition leads to decreased levels of guanosine triphosphate and deoxyguanosine triphosphate, ultimately resulting in impaired nucleic acid synthesis and cell death in susceptible tumor cells .
Tiazofurin adenine dinucleotide has diverse applications across various scientific fields:
Tiazofurin adenine dinucleotide (TAD) is a bioactive metabolite derived from the prodrug tiazofurin, a synthetic thiazole-4-carboxamide ribonucleoside. Structurally, TAD mirrors the core architecture of nicotinamide adenine dinucleotide (NAD⁺), comprising two ribonucleotides linked by pyrophosphate bonds. Crucially, TAD replaces the nicotinamide moiety of NAD⁺ with a thiazole-4-carboxamide group derived from tiazofurin [1] . This substitution confers distinct electronic and steric properties:
Table 1: Structural Comparison of TAD and NAD⁺
Feature | NAD⁺ | TAD |
---|---|---|
Base (5'-position) | Nicotinamide | Thiazole-4-carboxamide |
Glycosidic Bond | β-1'-anti | β-1'-syn |
Key Functional Group | Pyridinium C4-H | Thiazole C2=S |
Enzymatic Target | Dehydrogenases | IMP Dehydrogenase (IMPDH) |
Table 2: Inhibition Kinetics of TAD Against IMPDH
Substrate | Ki (μM) | Inhibition Type | Source |
---|---|---|---|
NAD⁺ | 0.1 | Competitive | P388 Lymphoblasts |
TAD | 0.02* | Non-competitive | Tumor Cells |
*Selenazofurin-derived SAD exhibits higher potency (Ki = 0.005 μM) [1].
The intracellular biosynthesis of TAD is a two-step salvage pathway initiated by phosphorylation of tiazofurin, followed by adenylylation:
Step 1: PhosphorylationTiazofurin is converted to tiazofurin monophosphate (TMP) by nicotinamide riboside kinases (Nrk1/Nrk2). These kinases exhibit broad substrate tolerance, accommodating both natural nucleosides and analogs like tiazofurin [8]. Human Nrk1 phosphorylates tiazofurin with a kcat/KM of 1.2 × 10⁴ M⁻¹s⁻¹, comparable to its activity toward natural substrate nicotinamide riboside [8].
Step 2: AdenylylationTMP is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT), the rate-limiting enzyme in TAD biosynthesis. Human NMNAT exhibits dual specificity for nicotinamide/nicotinate mononucleotides (NMN/NaMN) and synthetic analogs like TMP [3] [6]. Key mechanistic insights include:
Table 3: Enzymes in TAD Biosynthesis
Enzyme | Gene | Reaction | Catalytic Efficiency (kcat/KM) |
---|---|---|---|
Nicotinamide Riboside Kinase | NRK1 | Tiazofurin → TMP | 1.2 × 10⁴ M⁻¹s⁻¹ |
NMN Adenylyltransferase | NMNAT | TMP + ATP → TAD + PPi | 8.5 × 10³ M⁻¹s⁻¹ |
Synthetic access to TAD enables mechanistic studies and analog development. Two primary strategies exist:
Chemical SynthesisTAD is synthesized via imidazolidate chemistry:
Enzymatic CouplingRecombinant NMNAT catalyzes TAD synthesis in vitro:
Table 4: Comparison of TAD Synthesis Methods
Method | Yield | Purity | Key Advantages | Limitations |
---|---|---|---|---|
Chemical (Imidazolidate) | 50-60% | >95%* | Scalable; adaptable to analogs | Requires anhydrous conditions |
Enzymatic (NMNAT) | 60-70% | >90% | Physiological conditions; regiospecific | Enzyme cost; slow kinetics |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: